molecular formula C7H13Cl2N3S B13099646 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

Cat. No.: B13099646
M. Wt: 242.17 g/mol
InChI Key: AQBLGWOFDJMQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the thiazolopyridine core. The reaction conditions often include the use of acidic or basic catalysts, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • 4,5,6,7-tetrahydro-5-methyl-Thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Uniqueness

7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C7H13Cl2N3S

Molecular Weight

242.17 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C7H11N3S.2ClH/c1-4-2-9-3-5-6(4)10-7(8)11-5;;/h4,9H,2-3H2,1H3,(H2,8,10);2*1H

InChI Key

AQBLGWOFDJMQKB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1N=C(S2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.